molecular formula C23H22N2O4 B004484 ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B004484
M. Wt: 390.4 g/mol
InChI Key: ODOVRRLXVHBQDS-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Membrane impermeable quaternary derivative of lidocaine, a blocker of voltage-activated Na+ channels.

Scientific Research Applications

1. Crystal and Molecular Structure Studies

Ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has been studied for its crystal and molecular structures. Research shows that related compounds exhibit structural features like disorder in the cyclohexenone ring and the carboxylate group, as well as intermolecular interactions influencing crystal packing stability. These structural insights are crucial in understanding the properties of such compounds (Kaur et al., 2012).

2. Synthesis Methods

Efficient synthesis methods for optically active cyclohexene derivatives have been developed, highlighting the potential of these compounds in various chemical and pharmaceutical applications. For example, a cyclohexene derivative was synthesized using enantioselective hydrolysis, showcasing the compound's potential in the synthesis of novel chemical entities (Yamada et al., 2006).

3. Antimicrobial Activity

Cyclohexenone derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These studies are vital in exploring new antimicrobial agents, where such compounds might show promising activity against various microorganisms (Mayekar et al., 2010).

4. Optical Properties and Applications

The compound's related derivatives have been studied for their ultrafast nonlinear optical properties. This research is critical in developing new materials for applications such as organic saturable absorbers in laser technology, highlighting the compound's potential in advanced optical applications (Rashmi et al., 2021).

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H22N2O4/c1-3-29-23(27)22-19(15-8-6-9-18(11-15)28-2)12-17(13-21(22)26)25-20-10-5-4-7-16(20)14-24/h4-11,13,19,22,25H,3,12H2,1-2H3/t19-,22-/m0/s1

InChI Key

ODOVRRLXVHBQDS-UGKGYDQZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CC(=CC1=O)NC2=CC=CC=C2C#N)C3=CC(=CC=C3)OC

SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=CC=C2C#N)C3=CC(=CC=C3)OC

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=CC=C2C#N)C3=CC(=CC=C3)OC

Synonyms

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Reactant of Route 2
ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Reactant of Route 3
ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Reactant of Route 5
ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Reactant of Route 6
ethyl (1S,6R)-4-(2-cyanoanilino)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

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